molecular formula C7H5BrN2O2 B14712426 5-Bromo-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 7027-79-4

5-Bromo-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14712426
CAS No.: 7027-79-4
M. Wt: 229.03 g/mol
InChI Key: DIOIQIGYPUHISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the bromination of a pyrimidine precursor followed by the introduction of the prop-2-yn-1-yl group. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent alkylation step can be achieved using propargyl bromide under basic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Addition Reactions: The alkyne group can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Addition: Electrophiles like halogens or hydrogen halides.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrimidine derivative, while addition of hydrogen halides to the alkyne group would result in a halogenated alkene.

Scientific Research Applications

5-Bromo-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Bromo-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,4-dioxopyrimidine: Lacks the prop-2-yn-1-yl group.

    3-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione: Lacks the bromine atom.

Uniqueness

The presence of both the bromine atom and the prop-2-yn-1-yl group in 5-Bromo-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione makes it unique compared to its analogs

Properties

CAS No.

7027-79-4

Molecular Formula

C7H5BrN2O2

Molecular Weight

229.03 g/mol

IUPAC Name

5-bromo-3-prop-2-ynyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H5BrN2O2/c1-2-3-10-6(11)5(8)4-9-7(10)12/h1,4H,3H2,(H,9,12)

InChI Key

DIOIQIGYPUHISA-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C(=O)C(=CNC1=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.